Dicerandrol A

Description

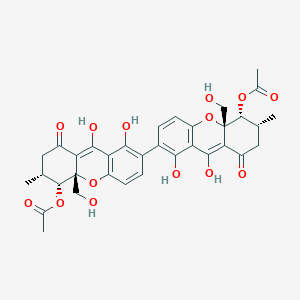

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H34O14 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-1,9-dihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-4a-(hydroxymethyl)-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4-yl] acetate |

InChI |

InChI=1S/C34H34O14/c1-13-9-19(39)25-29(43)23-21(47-33(25,11-35)31(13)45-15(3)37)7-5-17(27(23)41)18-6-8-22-24(28(18)42)30(44)26-20(40)10-14(2)32(46-16(4)38)34(26,12-36)48-22/h5-8,13-14,31-32,35-36,41-44H,9-12H2,1-4H3/t13-,14-,31-,32-,33+,34+/m1/s1 |

InChI Key |

KMPJMYCHERZRLM-FNCICBJWSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)CO)O)O[C@@]2([C@@H]1OC(=O)C)CO)O |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)CO)O)OC2(C1OC(=O)C)CO)O |

Synonyms |

dicerandrol A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Dicerandrol a

Role of Endophytic Symbiosis in Metabolite Production

The production of complex secondary metabolites like Dicerandrol A by endophytic fungi is believed to be a product of the symbiotic relationship they share with their host plants. frontiersin.orgresearchgate.net Endophytes are thought to synthesize bioactive compounds that can protect the host plant from various biotic stresses, such as pathogens and herbivores. researchgate.netnih.gov In this mutualistic relationship, the fungus gains shelter and nutrients from the plant, while the plant benefits from the chemical defenses provided by the fungus. researchgate.net The co-evolution of endophytes and their host plants is a driving force behind the vast diversity of natural products found in these fungi, as they adapt to their specific ecological niches and communicate chemically with their host. frontiersin.org

Influence of Co-culturing and Chemical Epigenetic Manipulation on Yield

Under standard laboratory conditions, many of the biosynthetic gene clusters responsible for producing secondary metabolites in fungi remain "silent" or are expressed at very low levels. mdpi.comnih.gov Researchers have developed several strategies to activate these cryptic pathways to discover new compounds or increase the yield of known ones.

Co-culturing, which involves growing two or more different microorganisms in the same environment, can induce the production of secondary metabolites that are not synthesized in monocultures. mdpi.com This technique mimics the natural competitive or synergistic interactions fungi experience in their native habitats, triggering the expression of otherwise silent gene clusters. mdpi.com

Chemical epigenetic manipulation is another powerful tool. This method involves adding small molecules, such as DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate), to the fungal growth medium. nih.govnih.govmdpi.com These agents can alter the chromatin structure, leading to the transcription of silent biosynthetic genes. nih.gov This approach has been successfully used on the mangrove endophyte Phomopsis asparagi, significantly altering its metabolic profile and leading to the isolation of various compounds. nih.govmdpi.com Specifically, Dicerandrol C was isolated from P. asparagi after the culture was subjected to chemical epigenetic manipulation, demonstrating that this technique can effectively unlock the biosynthetic potential of endophytic fungi. nih.gov

| Technique | Description | Effect on Metabolite Production |

| Co-culturing | Growing two or more distinct fungal species together. | Induces production of new or increased quantities of metabolites due to microbial interactions. mdpi.com |

| Chemical Epigenetic Manipulation | Using small molecule inhibitors (e.g., HDAC and DNMT inhibitors) in the culture medium. | Activates silent biosynthetic gene clusters, leading to a more diverse chemical profile and the production of cryptic metabolites. nih.govnih.govmdpi.com |

Structural Elucidation and Stereochemical Characterization of Dicerandrol a and Analogues

Dimeric Tetrahydroxanthone Scaffold

Dicerandrol A is a member of the dimeric tetrahydroxanthone family of natural products. researchgate.netresearchgate.netnih.gov This classification signifies that its structure is composed of two tetrahydroxanthone monomer units linked together. researchgate.netnih.govmdpi.com These monomers are characterized by a core structure known as a dibenzo-γ-pyrone, or 9H-xanthen-9-one, which consists of a xanthene ring system with a ketone functional group. mdpi.com The "tetrahydro" prefix indicates that one of the aromatic rings in each xanthone (B1684191) unit is partially saturated. This fundamental scaffold is shared by a variety of related natural products, including the secalonic acids and other phomoxanthones. nih.govnih.gov The diverse biological activities exhibited by these compounds are often attributed to the variations in their dimeric linkages and stereochemistry. nih.gov

Identification of Dicerandrols A, B, and C as Congeners

This compound, along with Dicerandrols B and C, were first isolated from the endophytic fungus Phomopsis longicolla, found in the endangered mint species Dicerandra frutescens. researchgate.netrsc.org They are considered congeners, meaning they are chemically related and often found together in the same biological source. researchgate.netrsc.org Subsequent studies have also identified these compounds from other fungal sources, such as Phomopsis sp. HNY29-2B isolated from a mangrove plant. nih.govsemanticscholar.org The primary structural difference between Dicerandrols A, B, and C lies in the degree of acetylation on the monomer units, which influences their properties. rsc.org Their co-occurrence and structural similarities suggest a common biosynthetic pathway. rsc.org

Determination of Absolute and Relative Stereochemistry

Defining the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding a molecule's function. For the dicerandrols, a multi-faceted approach combining spectroscopic, crystallographic, and computational methods has been employed to unravel their complex stereochemical features.

Application of Spectroscopic Techniques (e.g., NMR, HRFABMS)

Spectroscopic methods are foundational in the structural elucidation of novel compounds. nptel.ac.in For this compound and its congeners, extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments have been instrumental. researchgate.netrsc.org Techniques such as ¹H-¹H COSY, HSQC, and HMBC allow chemists to map out the connectivity of atoms within the molecule. nih.gov For instance, 2D NMR experiments were pivotal in determining the relative stereochemistry of Dicerandrol C. rsc.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been used to determine the exact molecular formula of these compounds, providing a crucial piece of the structural puzzle. researchgate.netnih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| HRESIMS | Molecular Formula C34H33O14 | nih.gov |

| ¹H NMR | Signals corresponding to aromatic, methyl, methylene, and methine protons | rsc.orgrsc.org |

| ¹³C NMR | Signals for carbonyls, aromatic carbons, and aliphatic carbons | nih.govrsc.org |

| 2D NMR (COSY, HMBC) | Correlations establishing the connectivity of the tetrahydroxanthone scaffold | nih.gov |

X-ray Crystallographic Analysis for Related Structures

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, revealing the precise spatial arrangement of atoms and their bond lengths and angles. cam.ac.ukwikipedia.orgnih.gov While a crystal structure for this compound itself is not explicitly mentioned in the provided context, X-ray analysis of related dimeric tetrahydroxanthones, such as phomoxanthone A (which has a 4,4' linkage), has been crucial in establishing the absolute and relative stereochemistry of this class of compounds. nih.govbu.edu This technique allows for unambiguous confirmation of the molecular structure, including the complex stereochemical details, which can then be used as a reference for related molecules like the dicerandrols. researchgate.net

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govencyclopedia.pub This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub For complex molecules like the dicerandrols, experimental ECD spectra are often compared with theoretical spectra calculated using Time-Dependent Density Functional Theory (TDDFT). nih.govthieme-connect.comtechnologynetworks.com In 2013, the absolute configurations of Dicerandrol B and C were successfully determined using this approach. rsc.orgthieme-connect.com By comparing the calculated ECD spectrum for a proposed absolute configuration with the experimentally measured spectrum, scientists can confidently assign the true stereochemistry of the molecule. mdpi.comistis.sh.cn It is highly probable that this compound possesses the same absolute stereochemistry as its congeners, though at the time of some reports, only its relative configuration had been determined. rsc.org The absolute configuration of Dicerandrol C has also been confirmed through total synthesis. researchgate.netrsc.org

Implications of Biaryl Axial Chirality

The class of dimeric tetrahydroxanthones, to which this compound and its analogues belong, presents a fascinating case of complex stereochemistry where a stereogenic biaryl axis plays a crucial role. Axial chirality in these biaryl compounds arises when rotation around the aryl-aryl bond is sufficiently hindered, leading to stable, non-superimposable mirror images known as atropisomers. csic.esnih.gov This restricted rotation is typically caused by steric hindrance from bulky substituents positioned at the ortho positions relative to the inter-unit bond. csic.es

The axial chirality of biaryl natural products, such as the dicerandrols, is a critical stereochemical feature that can profoundly influence their biological activity. thieme-connect.com It has been observed that different atropisomers of a compound can exhibit markedly different biological effects. nih.gov This principle underscores the importance of determining not just the planar structure but the complete three-dimensional architecture, including the absolute configuration of both central and axial chirality elements. nih.govx-mol.net

For the dicerandrols, which are C2-C2' linked dimers, the stereochemistry is complex, involving multiple chiral centers within each tetrahydroxanthone monomer in addition to the axial chirality of the biaryl linkage. rsc.org The initial structural work on Dicerandrols A, B, and C established their planar structures and relative stereochemistries primarily through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. rsc.orgnih.gov However, determining the absolute configuration required more advanced techniques.

A significant breakthrough in understanding the stereochemistry of this class came from the application of chiroptical methods, specifically Electronic Circular Dichroism (ECD) spectroscopy coupled with Time-Dependent Density Functional Theory (TDDFT) calculations. thieme-connect.comhhu.de This approach has proven powerful for studying biaryl xanthone natural products. thieme-connect.comthieme-connect.com For instance, the absolute configurations of Dicerandrol B and the symmetric Dicerandrol C were successfully determined using TDDFT-ECD calculations. rsc.orghhu.de These studies revealed an all-(S) absolute configuration for the chiral centers in both compounds. hhu.de It is presumed that this compound possesses the same absolute stereochemistry. rsc.org

Interestingly, studies on Dicerandrol B indicated that it has free rotation along its biaryl axis, yet it exhibits a preferred helicity (a specific rotational conformation) in solution, which could be analyzed by ECD methods. thieme-connect.com This highlights that even in cases where atropisomers are not permanently stable, the conformational preference of the biaryl system is a key stereochemical aspect with biological implications. The additional acetoxy group in Dicerandrol B compared to Dicerandrol C influences the preferred biaryl dihedral angle, resulting in distinct ECD spectra for the two compounds. hhu.de The relationship between the axial chirality and the resulting ECD Cotton effects has been investigated to the point of proposing specific rules to determine the axial chirality in the broader family of dimeric tetrahydroxanthones. nih.gov

The biological significance of this stereochemistry is evident in the varied activities of the dicerandrol analogues. For example, the antimicrobial activity of Dicerandrols A, B, and C against Bacillus subtilis and Staphylococcus aureus was found to be related to the degree of acetylation of the molecules. researchgate.net Furthermore, atropisomers within the dimeric xanthone class have been shown to possess differing levels of cytotoxicity and inhibitory effects on crucial cellular targets like DNA topoisomerase I, where one atropisomer can be significantly more potent than the other. nih.govx-mol.net This demonstrates that the specific three-dimensional arrangement dictated by both central and axial chirality is a key determinant of the molecule's interaction with biological targets. mdpi.com

Table 1: Stereochemical Features of Dicerandrol Analogues

| Compound | Key Stereochemical Feature | Method of Determination | Finding | Citation |

|---|---|---|---|---|

| This compound | Relative Configuration | 2D NMR Experiments | Inferred from Dicerandrol C | rsc.org |

| Absolute Configuration | Assumed based on analogues | Presumed to be the same as B and C | rsc.org | |

| Dicerandrol B | Absolute Configuration | TDDFT-ECD Calculations | (5S,6S,10aS,5′S,6′S,10a′S) | hhu.de |

| Biaryl Chirality | ECD Spectroscopy | Free rotation with preferred helicity | thieme-connect.com | |

| Dicerandrol C | Relative Configuration | 2D NMR (NOESY) | Symmetric dimer, cis disposition | rsc.orgnih.gov |

| Absolute Configuration | TDDFT-ECD Calculations, Total Synthesis | (5S,6S,10aS,5′S,6′S,10a′S) | hhu.deresearchgate.net |

Preclinical Biological Activities and Mechanistic Investigations of Dicerandrol a and Analogues

Antimicrobial Activity

Dicerandrol A, a dimeric tetrahydroxanthone produced by the fungus Phomopsis longicolla, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain plant pathogens. researchgate.netjmb.or.krnih.gov These activities are influenced by its chemical structure, with analogues showing varying degrees of efficacy.

Antibacterial Efficacy Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)

This compound has consistently shown strong antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.netjmb.or.krnih.gov In disk diffusion assays, this compound at 300 µ g/disc exhibited significant zones of inhibition against both B. subtilis (11 mm) and S. aureus (10.8 mm). frontiersin.org Further studies have quantified this activity, reporting Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL against S. aureus KCTC 1916 and 0.125 µg/mL against B. subtilis KCTC 1021. frontiersin.orgresearchgate.net Its analogues, dicerandrols B and C, also show activity but to a lesser extent. researchgate.netfrontiersin.org For instance, at the same 300 µ g/disc concentration, dicerandrol B produced inhibition zones of 9.5 mm against both bacteria, while dicerandrol C showed zones of 8.0 mm and 7.0 mm against B. subtilis and S. aureus, respectively. frontiersin.org

Table 1: Antibacterial Activity of Dicerandrols Against Gram-Positive Bacteria

| Compound | Test Organism | Concentration | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Bacillus subtilis | 300 µg/disc | 11 | 0.125 |

| Staphylococcus aureus | 300 µg/disc | 10.8 | 0.25 | |

| Dicerandrol B | Bacillus subtilis | 300 µg/disc | 9.5 | Not Reported |

| Staphylococcus aureus | 300 µg/disc | 9.5 | Not Reported | |

| Dicerandrol C | Bacillus subtilis | 300 µg/disc | 8.0 | Not Reported |

| Staphylococcus aureus | 300 µg/disc | 7.0 | Not Reported |

Activity Against Plant Pathogens (e.g., Xanthomonas oryzae)

This compound and its analogues have been identified as potent agents against the plant pathogen Xanthomonas oryzae, the causative agent of bacterial blight in rice. jmb.or.krnih.govrsc.org In antimicrobial activity tests against Xanthomonas oryzae KACC 10331, dicerandrols A, B, and C displayed MIC values of 8, 16, and 16 µg/mL, respectively. rsc.org Another study highlighted that deacetylphomoxanthone B, a related compound, showed a higher antibacterial effect against this pathogen than the positive control, 2,4-diacetylphloroglucinol. nih.gov The collective findings underscore the potential of these compounds in agricultural applications to combat crop diseases. nih.gov

Structure-Activity Relationships Regarding Acetylation Degree

The degree of acetylation on the dicerandrol molecule plays a crucial role in its antimicrobial efficacy. rsc.org Research has shown that the antibacterial activity against Bacillus subtilis and Staphylococcus aureus is inversely related to the degree of acetylation. rsc.orgresearchgate.net this compound, with fewer acetyl groups, exhibits the highest activity, followed by dicerandrol B and then dicerandrol C, which is more acetylated. frontiersin.orgrsc.org This suggests that the presence of free hydroxyl groups is important for the antibacterial properties of these compounds. rsc.org Conversely, increased acetylation appears to enhance cytotoxicity against certain cancer cell lines. researchgate.netresearchgate.net

Cytotoxic Activity in Cell-Based Assays

This compound and its related compounds have been the subject of extensive research for their potential as anticancer agents, demonstrating a broad spectrum of cytotoxic activity against various human cancer cell lines.

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, A549, MDA-MB-435, Calu-3, Huh7, HepG2, HeLa)

This compound has exhibited significant cytotoxic effects across a wide range of human cancer cell lines. researchgate.netnih.gov It has shown activity against human colon carcinoma (HCT-116), lung carcinoma (A549), melanoma (MDA-MB-435), lung adenocarcinoma (Calu-3), and liver cancer cells (Huh7, HepG2). researchgate.netnih.govnih.gov For instance, this compound displayed IC50 values of 2.64 µM against HCT-116, 1.76 µM against Calu-3, 3.03 µM against MDA-MB-435, and 4.19 µM against Huh7 cells. nih.govmdpi.com Its analogue, dicerandrol B, also demonstrated marked cytotoxicity against HCT-116, A549, Calu-3, and MDA-MB-435 cell lines. nih.govnih.gov Dicerandrol C has also been reported to be highly cytotoxic against HCT-116 and A549 cells, causing complete cell death at low concentrations. researchgate.net Furthermore, Dicerandrol C has been shown to suppress the proliferation of HepG2 and HeLa (cervical cancer) cells. researchgate.netnih.govresearchgate.net

Table 2: Cytotoxic Activity of this compound and Analogues Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| This compound | HCT-116 | Colon Carcinoma | 2.64 |

| A549 | Lung Carcinoma | Active (IC50 not specified in source) | |

| MDA-MB-435 | Melanoma | 3.03 | |

| Calu-3 | Lung Adenocarcinoma | 1.76 | |

| Huh7 | Liver Carcinoma | 4.19 | |

| Dicerandrol B | HCT-116 | Colon Carcinoma | 3.94 |

| A549 | Lung Carcinoma | Active (IC50 not specified in source) | |

| MDA-MB-435 | Melanoma | <10 | |

| Calu-3 | Lung Adenocarcinoma | <10 | |

| HeLa | Cervical Cancer | Active (IC50 not specified in source) | |

| Dicerandrol C | HCT-116 | Colon Carcinoma | Highly cytotoxic (IC50 not specified in source) |

| A549 | Lung Carcinoma | Highly cytotoxic (IC50 not specified in source) | |

| HepG2 | Liver Carcinoma | 13.38 (24h), 4.17 (48h) | |

| HeLa | Cervical Cancer | 23.40 (24h), 5.18 (48h) |

Selectivity Towards Cancer Cells Versus Normal Cells

A critical aspect of cancer chemotherapy is the ability to selectively target cancer cells while minimizing harm to normal, healthy cells. cancercenter.comoncotarget.com Studies on dicerandrol analogues have shown some promising results in this regard. For example, while this compound demonstrated broad-spectrum antitumor activity, it also exhibited a cytotoxic effect on an immortalized human breast epithelial cell line. nih.gov In contrast, dicerandrol B and penexanthone A, another related compound, displayed marked cytotoxic activities against cancer cell lines with a less pronounced effect on the same normal breast epithelial cells. nih.gov More notably, deacetylphomoxanthone B showed excellent selective activity against HCT-116 and Calu-3 cancer cell lines with no cytotoxic effect on the immortalized human breast epithelial cell line. nih.gov Recent research on Dicerandrol C (also referred to as DD-9) indicated that it had minimal effects on the viability of normal rat liver BRL-3A cells (IC50 of 56.79 µM at 24h) while significantly reducing the proliferation of HepG2 and HeLa cancer cells, suggesting a relatively low toxicity towards normal liver cells. nih.gov This selectivity is a crucial factor for the potential development of these compounds as therapeutic agents. rsc.org

Molecular Mechanisms of Action in Cellular Systems

The preclinical investigation into this compound and its analogues, particularly Dicerandrol C, has revealed significant biological activities at the cellular level. These compounds exert their effects through a variety of molecular mechanisms, primarily leading to the inhibition of cancer cell proliferation and survival. The key pathways identified involve the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling cascades.

Induction of Apoptosis

Dicerandrol analogues have demonstrated the ability to trigger apoptosis in various human cancer cell lines. Dicerandrol C, a dimeric tetrahydroxanthenone, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. researchgate.netnih.govdntb.gov.ua This pro-apoptotic activity is a key component of its anti-tumor properties. researchgate.net The process is dose-dependent and contributes significantly to the reduction in cancer cell viability. researchgate.netdntb.gov.ua Flow cytometry analysis has confirmed that treatment with Dicerandrol C leads to an increase in both early and late-stage apoptotic cells. nih.gov

Similarly, another analogue, Dicerandrol B, induces apoptosis in HeLa cells. nih.gov The mechanism for Dicerandrol B involves the endoplasmic reticulum stress and mitochondrial apoptotic pathways. nih.gov This is evidenced by the increased expression of proteins like GRP78 and a rise in the Bax/Bcl-2 ratio, which points to mitochondrial involvement. nih.gov

Cell Cycle Arrest (e.g., G0/G1 phase arrest)

A crucial mechanism by which Dicerandrol analogues inhibit cancer cell proliferation is by inducing cell cycle arrest. Dicerandrol C has been observed to arrest both HepG2 and HeLa cells at the G0/G1 phase of the cell cycle. researchgate.netdntb.gov.uanih.gov This arrest is dose-dependent; as the concentration of Dicerandrol C increases, the percentage of cells in the G0/G1 phase rises significantly, with a corresponding decrease in the number of cells in the S and G2/M phases. nih.govbiomolther.org For instance, in HepG2 cells treated for 48 hours, the proportion of cells in the G0/G1 phase increased from 48.3% in the control group to 60.25% at an 8 µM concentration of Dicerandrol C. nih.gov A similar trend was observed in HeLa cells. nih.gov In contrast, Dicerandrol B has been shown to induce cell cycle arrest at the G2/M phase in HeLa cells. nih.gov

Table 1: Effect of Dicerandrol C on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment (48h) | % of Cells in G0/G1 Phase (Mean ± SD) |

|---|---|---|

| HepG2 | Control (0 µM) | 48.3 ± 0.44 |

| 4 µM Dicerandrol C | 58.20 ± 0.16 | |

| 8 µM Dicerandrol C | 60.25 ± 0.35 | |

| HeLa | Control (0 µM) | 52.14 ± 0.56 |

| 4 µM Dicerandrol C | 54.63 ± 0.61 | |

| 8 µM Dicerandrol C | 58.19 ± 0.24 |

Modulation of Signaling Pathways (e.g., Wnt/β-catenin pathway inhibition by Dicerandrol C)

One of the most significant molecular mechanisms attributed to Dicerandrol C is the potent inhibition of the Wnt/β-catenin signaling pathway. researchgate.netresearchgate.net This pathway is frequently overactivated in various cancers, including hepatocellular carcinoma and cervical cancer, making it a critical therapeutic target. nih.govnih.gov Dicerandrol C has been identified as a small molecule inhibitor of this cascade, suppressing cancer cell proliferation and inducing apoptosis, at least in part, through this mechanism. nih.govresearchgate.netmdpi.com

Dicerandrol C effectively inhibits the transcriptional activity of β-catenin. researchgate.netnih.gov Studies using a TOP/FOP-Flash luciferase reporter assay demonstrated that Dicerandrol C inhibits the TOPflash reporter gene, which measures β-catenin/TCF-driven transcription, in a concentration-dependent manner. mdpi.com Conversely, it has no effect on the FOPflash reporter, which contains mutated TCF binding sites, confirming the specificity of its action. mdpi.com Furthermore, Dicerandrol C treatment leads to a reduction in the nuclear accumulation of β-catenin, preventing it from interacting with transcription factors to activate target genes. researchgate.netresearchgate.netmdpi.com It also reduces the mRNA transcription level of β-catenin itself. researchgate.net

The inhibition of β-catenin's transcriptional activity by Dicerandrol C leads to the downregulation of its downstream target genes, which are crucial for cell proliferation and survival. nih.gov Western blot and mRNA analyses have shown that Dicerandrol C treatment significantly reduces the expression levels of key oncogenes such as c-Myc and Cyclin D1 in a dose-dependent manner in both HepG2 and HeLa cells. researchgate.netnih.govnih.gov Cyclin D1 is a critical regulator of the G1 phase of the cell cycle, and its downregulation is consistent with the observed G0/G1 arrest. nih.govoncotarget.com

Table 2: Effect of Dicerandrol C on Wnt/β-catenin Pathway Downstream Targets

| Target Protein | Effect of Dicerandrol C Treatment | Cell Line | Reference |

|---|---|---|---|

| β-catenin | Downregulated | HepG2, HeLa | researchgate.netnih.gov |

| c-Myc | Downregulated | HepG2, HeLa | researchgate.netnih.gov |

| Cyclin D1 | Downregulated | HepG2, HeLa | researchgate.netnih.gov |

| LEF1 | Downregulated | HepG2, HeLa | nih.govnih.gov |

Dicerandrol C modulates the Wnt/β-catenin pathway by influencing key regulatory proteins within the "destruction complex," which is responsible for targeting β-catenin for degradation. researchgate.net Treatment with Dicerandrol C leads to an upregulation of the total expression of Glycogen Synthase Kinase 3-β (GSK3-β), a key component of this complex. researchgate.netnih.govnih.gov Concurrently, it downregulates the phosphorylated, inactive form of GSK3-β (p-GSK3-β). researchgate.netnih.gov This shift towards the active form of GSK3-β enhances the phosphorylation and subsequent degradation of β-catenin. mdpi.comoncotarget.com

The compound also downregulates the expression of Lymphoid Enhancer-Binding Factor 1 (LEF1), a transcription factor that partners with β-catenin in the nucleus. nih.govnih.gov Furthermore, the expression of Axin1, a crucial scaffolding protein in the destruction complex, is also downregulated by Dicerandrol C treatment. researchgate.netnih.govjensenlab.org By stabilizing the β-catenin degradation complex, Dicerandrol C effectively promotes the destruction of β-catenin, thereby inactivating the Wnt signaling pathway. researchgate.netnih.gov

Table 3: Modulation of Wnt/β-catenin Regulatory Proteins by Dicerandrol C

| Regulatory Protein | Effect of Dicerandrol C Treatment | Reference |

|---|---|---|

| GSK3-β (total) | Upregulated | researchgate.netnih.govnih.gov |

| p-GSK3-β (inactive) | Downregulated | researchgate.netnih.govnih.gov |

| LEF1 | Downregulated | researchgate.netnih.govnih.gov |

| Axin1 | Downregulated | researchgate.netnih.govjensenlab.org |

Molecular Docking Studies of Compound-Protein Interactions

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for this compound and its analogues by predicting their binding affinities and interaction patterns with various protein targets. These computational analyses provide valuable insights into the specific molecular interactions that likely underpin their observed biological activities.

Initial in silico screenings of this compound against several protein crystal structures have provided preliminary data on its potential binding affinities. The docking scores, which are indicative of the binding strength, were calculated using high-throughput virtual screening (HTVS). innovareacademics.in

| Protein Target (PDB ID) | Docking Score (kcal/mol) |

|---|---|

| 4PH9 | -2.524 |

| 4JSR | -3.438 |

| 5FVP | -0.166 |

While detailed studies on this compound are limited, more extensive molecular docking analyses have been conducted on its analogues, particularly Dicerandrol C (also known as DD-9) and Dicerandrol B, as well as the related compound Phomoxanthone A.

Recent research has focused on the interaction of Dicerandrol C with key proteins of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net Molecular docking studies using the AutoDock 4.2 program have been performed to understand the binding modes of Dicerandrol C to β-catenin and Glycogen Synthase Kinase 3-β (GSK3-β). nih.gov

The analysis revealed that Dicerandrol C docks within the β-catenin protein with a favorable binding energy of -9.7 kcal/mol. nih.gov This strong interaction is stabilized by the formation of three hydrogen bonds with the amino acid residues ASN387, ARG386, and ASN426. nih.gov Additionally, van der Waals forces contribute to the stability of the complex, with interactions observed with residues Val349, Trp383, Ser389, Asp390, Gly422, Pro463, and Glu462. nih.gov

| Parameter | Finding |

|---|---|

| Protein Target | β-catenin |

| Docking Software | AutoDock 4.2 |

| Binding Energy | -9.7 kcal/mol |

| Hydrogen Bond Interactions (Residues) | ASN387, ARG386, ASN426 |

| Van der Waals Interactions (Residues) | Val349, Trp383, Ser389, Asp390, Gly422, Pro463, Glu462 |

These findings suggest that Dicerandrol C may stabilize the β-catenin degradation complex, leading to the inactivation of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This is further supported by the observed downregulation of β-catenin and its target genes in cancer cells treated with Dicerandrol C. nih.gov

Molecular docking studies have also been employed to investigate the antibacterial mechanism of Dicerandrol analogues. One study focused on the interaction of Phomoxanthone A and Dicerandrol B with S-ribosyl-homocysteine lyase (LuxS) from Bacillus subtilis. cabidigitallibrary.orgnih.gov LuxS is a key enzyme in bacterial quorum sensing, making it an attractive target for antimicrobial agents. cabidigitallibrary.org

The docking analysis, performed using the SYBYL-X 2.1.1 software, showed that Phomoxanthone A interacts with two critical residues in the catalytic site of LuxS: His58 and Cys126. cabidigitallibrary.org These interactions are thought to be fundamental to the catalytic mechanism of the enzyme, and their disruption could lead to the inhibition of its activity. cabidigitallibrary.org This provides a plausible explanation for the observed antimicrobial activity of Phomoxanthone A against B. subtilis. cabidigitallibrary.org

| Parameter | Finding |

|---|---|

| Protein Target | S-ribosyl-homocysteine lyase (LuxS) |

| PDB ID | 2FQO |

| Docking Software | SYBYL-X 2.1.1 |

| Key Interacting Residues | His58, Cys126 |

Chemical Synthesis and Analog Design

Total Synthesis Approaches for Dicerandrols

The construction of the dimeric tetrahydroxanthone core of dicerandrols presents significant synthetic challenges, including the stereocontrolled formation of the tertiary ether and the strategic construction of the sterically hindered biaryl linkage.

A landmark achievement in this field was the first enantioselective total synthesis of Dicerandrol C. researchgate.netnih.gov This synthesis confirmed the absolute configuration of the natural dicerandrols. researchgate.netnih.gov The strategy commenced with an enantiopure chromane (B1220400), which served as a key building block for the tetrahydroxanthone monomer. researchgate.netnih.govrudn.ru This monomer was then elaborated and dimerized to furnish the final natural product. researchgate.netnih.gov The successful synthesis provided a crucial route to a member of the dicerandrol family, which had previously been isolated from the fungus Phomopsis longicolla. rudn.ru

Two pivotal reactions underpinned the successful total synthesis of Dicerandrol C: the Wacker-type cyclization and the Palladium-catalyzed Suzuki reaction. researchgate.netnih.gov

Wacker-type Cyclization: The synthesis began by establishing the critical stereocenter of the tetrahydroxanthone skeleton. An enantioselective intramolecular Wacker-type cyclization was employed to convert a phenol-containing substrate into the required enantiopure chromane. researchgate.netrudn.ru This palladium-catalyzed reaction proceeded with exceptional enantioselectivity, achieving over 99% enantiomeric excess (>99% ee). researchgate.netnih.gov The use of a BOXAX ligand was instrumental in achieving this high level of stereocontrol. rudn.ru This method represents a powerful strategy for constructing the chiral tertiary ether stereocenters common to this class of natural products. nih.gov

Palladium-catalyzed Suzuki Reaction: To construct the dimeric core, a Suzuki reaction was utilized. researchgate.netnih.gov The Suzuki reaction is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgconsensus.app In the synthesis of Dicerandrol C, this reaction was used to forge the 2,2'-biaryl bond that links the two tetrahydroxanthone monomers, a step that is often challenging due to steric hindrance. researchgate.netresearchgate.net The catalytic cycle involves oxidative addition of the palladium(0) catalyst to an aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. wikipedia.orgnih.gov

Table 1: Key Methodologies in Dicerandrol C Synthesis

| Reaction Type | Reagents/Catalyst System | Purpose | Reference |

|---|---|---|---|

| Wacker-type Cyclization | Pd(II) catalyst, BOXAX ligand | Enantioselective formation of chromane intermediate (>99% ee) | researchgate.netrudn.ru |

| Suzuki Reaction | Pd(OAc)₂, S-Phos, Cs₂CO₃ | Construction of the 2,2'-biaryl dimeric skeleton | researchgate.net |

The central challenge in synthesizing dicerandrols is the formation of the dimeric skeleton via a biaryl bond. The primary strategy employed is the Suzuki cross-coupling reaction. researchgate.netresearchgate.net This approach involves preparing a monomeric tetrahydroxanthone unit functionalized with a halide (e.g., an iodide) at the desired coupling position and another monomeric unit converted into a boronic acid or boronate ester. researchgate.net The palladium-catalyzed coupling of these two fragments then yields the dimeric structure. researchgate.net For Dicerandrol C, this involved creating the 2,2'-linkage. researchgate.netresearchgate.net The efficiency of this coupling can be influenced by the choice of palladium catalyst, ligand, and base, with bulky biarylphosphine ligands like SPhos proving effective for sterically demanding couplings. researchgate.netnih.gov

Synthesis of Dicerandrol Analogues with Varied Linkages

To understand the structural requirements for the biological activity of dimeric tetrahydroxanthones, researchers have synthesized analogs with different connectivity between the monomer units.

In addition to the naturally occurring 2,2'-linked Dicerandrol C and the 2,4'-linked Phomoxanthone B, synthetic efforts have successfully produced 4,4'-linked dimeric tetrahydroxanthones. nih.gov The synthesis of these linkage isomers presents unique challenges. While the 2,2'-dimers can be formed via Suzuki or other coupling methods, accessing the 4,4'- and 2,4'-isomers requires different strategies. nih.gov For instance, attempts to directly functionalize a chromone (B188151) lactone monomer at the 4-position for subsequent coupling proved difficult, often resulting in a mixture of halogenated products. nih.gov

A successful approach to creating linkage variants involved a copper-mediated stannane (B1208499) coupling. nih.gov To generate the unsymmetrical 2,4'-linked dimers, a cross-coupling reaction between a 2-functionalized monomer and a 4-functionalized monomer was performed. This reaction yielded the desired 2,4'-linked product, along with the symmetrical 2,2'- and 4,4'-dimers as side products. nih.gov

Table 2: Synthesis of Tetrahydroxanthone Dimer Linkage Isomers

| Dimer Linkage | Synthetic Strategy | Outcome | Reference |

|---|---|---|---|

| 2,2'- | Suzuki Coupling | Formation of Dicerandrol C skeleton | researchgate.net |

| 2,4'- | Copper-mediated Cross-Coupling | Desired 2,4'-dimer (32%) with 2,2'- (15%) and 4,4'- (<5%) dimers as byproducts | nih.gov |

| 4,4'- | Copper-mediated Stannane Coupling | Access to symmetrical 4,4'-linked dimers | nih.gov |

The synthesis of a library of dimeric tetrahydroxanthones with 2,2'-, 2,4'-, and 4,4'-linkages has been crucial for investigating their structure-activity relationships. nih.govnih.gov Studies have shown that the core tetrahydroxanthone skeleton is essential for cytotoxic activity. nih.gov Interestingly, linkage isomers can interconvert under certain conditions, a phenomenon described as "shapeshifting." nih.gov For example, a pure sample of a 4,4'-linked dimer was observed to slowly convert into a thermodynamic equilibrium mixture of the 2,2'-, 2,4'-, and 4,4'-linked isomers in solution. nih.gov This equilibration suggests that the biological activity observed for one linkage isomer might result from the combined action of the mixture of isomers present under physiological conditions. This highlights the importance of synthesizing and studying these varied analogues to fully understand their biological potential. nih.gov

Future Research Directions and Potential Applications

Elucidation of Remaining Biosynthetic Uncertainties

The biosynthesis of xanthones in fungi is understood to originate from the polyketide pathway, which is distinct from the mixed shikimate-acetate pathway observed in plants. mdpi.comresearchgate.net Fungal polyketide synthases assemble acetyl-CoA and malonyl-CoA into complex aromatic structures that serve as precursors to xanthone (B1684191) monomers. d-nb.info While the general pathway leading to xanthone monomers like chrysophanol (B1684469) is relatively well-characterized, the specific steps leading to Dicerandrol A remain a subject for future elucidation. nih.gov

A significant uncertainty lies in the dimerization process. Research on other dimeric xanthones has identified specific enzymes, such as cytochrome P450 oxygenases, that are responsible for coupling the monomeric units. d-nb.inforsc.org Future genomic and molecular biology studies on Phomopsis longicolla could identify the specific gene cluster and the key dimerizing enzyme responsible for synthesizing this compound. nih.gov Such research would not only solve a fundamental biosynthetic puzzle but could also enable the heterologous expression of these enzymes in host organisms like Aspergillus oryzae to produce this compound and its analogs through engineered biosynthesis. nih.govrsc.org

Comprehensive Structure-Activity Relationship Studies for Biological Activities

This compound and its close analogs, Dicerandrol B and C, differ primarily in their degree of acetylation. acs.org This structural variation leads to significant differences in their biological activities, highlighting the importance of specific functional groups. For instance, some studies have shown that antimicrobial activity against bacteria like Bacillus subtilis and Staphylococcus aureus decreases with increased acetylation (A > B > C). rsc.org Conversely, cytotoxicity against certain cancer cell lines can be enhanced by these same structural modifications. researchgate.net

Future research should focus on comprehensive structure-activity relationship (SAR) studies. This would involve the targeted synthesis of a library of this compound derivatives with modifications at key positions, such as the hydroxyl and acetyl groups. researchgate.netnumberanalytics.com By systematically altering the structure and evaluating the corresponding changes in antimicrobial and cytotoxic potency against a wide panel of bacterial strains and cancer cell lines, a detailed SAR map can be constructed. This knowledge is crucial for understanding which parts of the molecule are essential for its biological effects and for guiding the design of more potent and selective compounds. numberanalytics.commdpi.com

| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Huh7 (Liver Cancer) | MDA-MB-435 (Breast Cancer) | Calu-3 (Lung Cancer) |

|---|---|---|---|---|---|

| This compound | 7.0 acs.org | 7.0 acs.org | 4.19 nih.gov | 3.03 numberanalytics.com | 1.76 numberanalytics.com |

| Dicerandrol B | 1.8 acs.org | 1.8 acs.org | Data Not Available | 8.65 mdpi.com | <10 mdpi.com |

| Dicerandrol C | 1.8 acs.org | 7.0 acs.org | Data Not Available | Data Not Available | Data Not Available |

Development of this compound as a Biochemical Probe or Research Tool

A biochemical probe is a molecule used to study biological systems, such as identifying protein targets or elucidating metabolic pathways. naturalproducts.netfrontiersin.org Given this compound's potent biological activities, it holds potential for development into such a research tool. Its demonstrated cytotoxicity against specific cancer cell lines, like liver (Huh7) and colon (HCT-116) cancers, suggests it interacts with key cellular pathways. acs.orgnih.gov

Future research could focus on synthesizing labeled versions of this compound, for example, by incorporating fluorescent tags or photoaffinity labels. frontiersin.org These modified molecules could be used in chemoproteomics studies to identify the specific protein targets within cancer cells, helping to uncover its precise mechanism of action. frontiersin.org Similarly, its antibacterial properties could be harnessed to probe mechanisms of action or resistance in pathogenic bacteria. researchgate.net By serving as a research tool, this compound can help uncover novel insights into cellular processes and identify new targets for therapeutic intervention. naturalproducts.net

Exploration of this compound as a Lead Compound for Preclinical Drug Discovery (excluding human trial focus)

In drug discovery, a "lead compound" is a chemical structure with promising biological activity that serves as the starting point for developing a new drug. wysebridge.comjetir.org this compound exhibits several characteristics of a strong lead compound: it is a natural product with a unique chemical scaffold and has demonstrated significant antimicrobial and cytotoxic activities. acs.orgamazonaws.comsemanticscholar.org

The goal of preclinical development is to take a promising lead and optimize its structure to enhance efficacy and improve pharmacological properties through iterative cycles of design, synthesis, and testing. numberanalytics.comwysebridge.com this compound's broad-spectrum activity against Gram-positive bacteria and various tumor cell lines makes it an attractive template for developing new classes of antibiotics or anticancer agents. acs.orgmdpi.comrsc.org For instance, medicinal chemists could use the this compound scaffold to design analogs with increased selectivity for cancer cells over healthy cells or with a broader spectrum of antibacterial action. nih.gov This exploration in the preclinical phase is essential for determining if a lead compound's therapeutic potential can be translated into a viable candidate for further development. wysebridge.com

Q & A

Q. What methodologies are used to isolate and structurally characterize Dicerandrol A?

this compound is typically isolated from endophytic fungi (e.g., Phomopsis spp.) using solvent extraction followed by chromatographic techniques such as column chromatography and HPLC. Structural elucidation involves spectroscopic methods:

Q. How is the cytotoxicity of this compound assessed in cancer cell lines?

Standard protocols include:

Q. What are the primary challenges in ensuring compound stability during bioassays?

- Solvent compatibility : Use DMSO for solubility but limit concentrations to avoid cytotoxicity (e.g., ≤0.1% v/v).

- Temperature/pH control : Store working solutions at -20°C and validate stability under assay conditions via HPLC .

Advanced Research Questions

Q. How do researchers resolve contradictions in apoptosis mechanisms induced by this compound analogs?

Conflicting data (e.g., Bax/Bcl-2 ratios vs. ROS levels) are addressed by:

- Multi-parametric assays : Combine flow cytometry (Annexin V/PI staining) with Western blotting for apoptosis markers (cleaved PARP, caspase-3) .

- Pathway inhibition studies : Use inhibitors (e.g., NAC for ROS, 4-PBA for ER stress) to isolate mechanistic contributors .

- Meta-analysis : Compare dose-response trends across cell lines (e.g., HeLa vs. MGC803) to identify cell-type-specific effects .

Q. What advanced techniques determine the stereochemical configuration of this compound?

- TDDFT-ECD calculations : Compare experimental electronic circular dichroism (ECD) spectra with computed spectra to assign absolute configurations .

- Dynamic NMR : Monitor helicity interconversion (P/M forms) caused by free rotation around biaryl axes at varying temperatures .

Q. How can researchers optimize experimental designs to study ER stress and mitochondrial crosstalk?

- Integrated assays : Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) alongside ER stress markers (GRP78, CHOP) .

- Time-lapse imaging : Track real-time organelle interactions post-treatment.

- Transcriptomic profiling : RNA-seq to identify upstream regulators (e.g., ATF4, PERK) .

Q. What statistical approaches validate dose-dependent effects in cytotoxicity studies?

- Non-linear regression (e.g., log(inhibitor) vs. response curves) to calculate IC.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Replicates : ≥3 independent experiments to ensure reproducibility .

Data Interpretation & Contradictions

Q. How should researchers interpret time-dependent IC50_{50}50 shifts in cytotoxicity assays?

A decrease in IC over time (e.g., from 7.13 μg/mL at 24h to 1.84 μg/mL at 96h for Dicerandrol B) indicates cumulative damage to cellular machinery. This requires:

- Kinetic modeling : Assess whether effects follow first-order or saturation kinetics.

- Cell cycle synchronization : Determine if phase-specific arrest (e.g., G2/M) enhances sensitivity .

Q. What strategies mitigate variability in ROS measurements across studies?

- Standardized protocols : Use identical fluorophores (e.g., DCFH-DA) and plate readers.

- Internal controls : Include ROS scavengers (e.g., NAC) to validate signal specificity .

- Normalization : Express data as fold-changes relative to untreated controls .

Methodological Gaps & Future Directions

Q. What limitations exist in current models for studying this compound’s bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.